molecular formula C10H13NO2 B116445 N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde CAS No. 1201-91-8

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Cat. No. B116445
CAS RN: 1201-91-8
M. Wt: 179.22 g/mol
InChI Key: JOCUIVLSLBBESN-UHFFFAOYSA-N
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Description

“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is an organic compound with a molecular weight of 179.22 . It may be used to synthesize 2,5-bis[4-(methylaminoethanol)benzylidene]cyclopentanone, 4′-[(2-tosyloxyethyl)(methyl)amino]-4-phenyl-3-buten-2-malonitrile (a tosylate precursor), and methanesulfonic acid 2-[(4-formyl-phenyl)-methyl-amino]-ethyl ester .


Molecular Structure Analysis

The linear formula of “N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” is (HOCH2CH2)(CH3)NC6H4CHO . The InChI key is JOCUIVLSLBBESN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde” has a melting point of 66-70 °C . It’s important to note that the properties can vary based on the purity of the compound.

Scientific Research Applications

Synthesis of Electro-Optic Materials

4-((2-Hydroxyethyl)(methyl)amino)benzaldehyde: is utilized in the synthesis of crosslinkable tricyanopyrroline polymeric materials which have applications in electro-optics . These materials are significant for their use in modulating light and can be applied in the development of advanced photonic devices.

Production of Polymethacrylates

This compound plays a role in the chemical processes involved in synthesizing polymethacrylates . Polymethacrylates have a wide range of applications, including in the manufacturing of resins, coatings, and as additives in adhesives due to their excellent transparency and weather resistance.

Development of Heat-Resistant Materials

In the realm of material science, N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is a precursor in creating heat-resistant materials . This is particularly relevant in the production of non-flammable polyurethane-based electrolytes, which are crucial for safety in various industrial applications.

Safety and Hazards

This compound is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory system irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling this compound .

properties

IUPAC Name

4-[2-hydroxyethyl(methyl)amino]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCUIVLSLBBESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394271
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

CAS RN

1201-91-8
Record name 4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 2 liter three (3) necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three (3) days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 2 liter three necked flask fitted with a mechanical stirrer, thermometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
134 g
Type
reactant
Reaction Step Two
Quantity
74.4 g
Type
reactant
Reaction Step Two
Quantity
82.8 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
catalyst
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 2 liter three-necked flask fitted with a mechanical stirrer, therometer and condenser is charged with 134 g of 2-(methylamino)ethanol, 74.4 g of 4-fluorobenzaldehyde, 1 ml of Aliquat 336, 750 ml of dimethylsulfoxide and 82.8 g of anhydrous potassium carbonate. The mixture is heated at 95° C. for three days. The product mixture is cooled and poured into 3 liters of ice water. The resultant solid precipitate is filtered, washed with water, and vacuum dried. The crude product is recrystallized from toluene, m.p. 72° C.
Quantity
134 g
Type
reactant
Reaction Step One
Quantity
74.4 g
Type
reactant
Reaction Step One
Quantity
82.8 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
catalyst
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in the synthesis of deep red emitting polyurethanes?

A1: N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde plays a crucial role in creating a bifunctional molecule that enables the incorporation of a fluorescent dye into the polyurethane backbone []. The compound undergoes a condensation reaction with (2,6-dimethyl-4H-pyrane-4-ylidene)-malononitrile, extending the conjugated system of the DCM dye and red-shifting its emission maximum to over 650 nm []. Importantly, this reaction introduces two reactive hydroxy terminal groups to the dye molecule, allowing it to participate in polymerization reactions with other monomers like N,N-bis-(2-hydroxyethyl)-aniline or butan-1,4-diole during polyurethane synthesis []. This covalent attachment of the dye within the polymer structure is key to achieving the desired deep red emission properties.

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